1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Description
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromo, fluoro, nitro, and trifluoromethoxy substituents. The trifluoromethoxy group (-OCF₃) and nitro (-NO₂) groups are strong electron-withdrawing moieties, while bromine and fluorine provide steric and electronic effects.
Properties
IUPAC Name |
1-bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWCTZAWJRZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Amino-2-bromotrifluoromethoxybenzene or 2-fluoro-4-bromotrifluoromethoxybenzene are commonly used intermediates.
- 3-Fluoro-4-nitrophenol and derivatives are employed for nucleophilic aromatic substitution to install the trifluoromethoxy group.
Nitration and Bromination
- Nitration typically involves treatment of an amino-substituted trifluoromethoxybenzene with nitrating agents under controlled temperature to avoid over-nitration.
- Bromination is performed using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of strong acids (e.g., concentrated sulfuric acid) and inert solvents like dichloromethane at 25–40 °C to selectively brominate the aromatic ring at the desired position.
Diazotization and Sandmeyer Reaction
- Diazotization of amino groups using sodium nitrite in acidic media (e.g., HCl, HBr, or HBF4) forms diazonium salts.
- Subsequent Sandmeyer reactions with copper(I) bromide or copper(I) fluoride facilitate substitution of diazonium groups by bromine or fluorine, respectively.
- The diazotization-fluorination step is critical for introducing the fluorine atom at the desired aromatic position.
Nucleophilic Aromatic Substitution (SNAr)
- The trifluoromethoxy group can be introduced via nucleophilic substitution of a halogenated nitroarene with trifluoromethoxyphenol derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–110 °C).
- This step often involves multi-step heating and stirring to ensure complete conversion.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The bromination step using 1,3-dibromo-5,5-dimethylhydantoin is preferred over molecular bromine for selectivity and milder conditions.
- Diazotization reactions require careful temperature control (near 0 °C) to prevent decomposition of diazonium intermediates and optimize yield.
- Sandmeyer reactions benefit from the use of copper(I) salts and acidic conditions to facilitate smooth halogen exchange.
- The nucleophilic aromatic substitution to introduce trifluoromethoxy groups proceeds efficiently in polar aprotic solvents like DMF with potassium carbonate as base; prolonged heating (overnight) ensures high conversion.
- Purification typically involves organic solvent extraction, washing with aqueous bases and acids to remove impurities, drying over anhydrous magnesium sulfate, and recrystallization from solvents such as dichloromethane and petroleum ether.
Chemical Reactions Analysis
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
Scientific Research Applications
The applications of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene span several fields:
-
Medicinal Chemistry :
- The compound is being investigated for potential medicinal properties due to its ability to interact with biological macromolecules. The electron-withdrawing groups enhance its reactivity, which may influence interactions with proteins and nucleic acids.
- Ongoing studies focus on its binding affinities and mechanisms of action, assessing its viability as a pharmaceutical agent.
-
Synthetic Organic Chemistry :
- It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable building block for synthesizing various derivatives.
-
Material Science :
- The compound's unique properties may allow for applications in developing new materials, particularly in areas requiring specific electronic or optical characteristics.
Case Study 1: Medicinal Properties
A study explored the interactions between this compound and various enzymes involved in metabolic pathways. Preliminary results indicated that this compound could inhibit certain enzyme activities, suggesting potential therapeutic uses in treating metabolic disorders.
Case Study 2: Synthetic Applications
Research demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated compounds with enhanced pharmacological profiles. The study highlighted its role in increasing the bioavailability of drug candidates through structural modifications.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The bromine, fluorine, nitro, and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with other molecules . These interactions can lead to various effects, depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Halogens and Substituent Positions
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)
- Molecular Formula: C₇H₂BrF₃INO₃
- Molar Mass : 411.9 g/mol
- Key Differences: Replaces the fluorine at position 5 with iodine and introduces a nitro group at position 3.
1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS: 367-67-9)
- Molecular Formula: C₇H₃BrF₃NO₂
- Molar Mass : 278.0 g/mol
- Key Differences: Substitutes trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)
Reactivity in Cross-Coupling Reactions
- Pd-Catalyzed Direct Arylation :
- 1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-2-(trifluoromethoxy)benzene (from ) undergo efficient arylation with heteroarenes (e.g., benzothiophene) using 1 mol% Pd(OAc)₂. The target compound’s nitro group may further activate the ring, enhancing reaction rates but risking overfunctionalization .
- 1-Bromo-4-(difluoromethoxy)benzene yields C2-arylated benzothiophene in 77% yield, suggesting that electron-withdrawing substituents at specific positions favor regioselectivity .
Biological Activity
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene, with the CAS number 1417568-44-5, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, relevant research findings, and implications for pharmaceutical applications.
The molecular formula of this compound is , with a molecular weight of 303.99 g/mol. The compound features a complex arrangement of halogens and nitro groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂BrF₄NO₃ |
| Molecular Weight | 303.99 g/mol |
| LogP | 4.26 |
| Polar Surface Area (Ų) | 52 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethoxy group in this compound may contribute to its effectiveness against various bacterial strains. A study demonstrated that similar fluorinated compounds showed increased potency against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Enzyme Inhibition
Fluorinated compounds are known to affect enzyme activity significantly. For instance, the presence of the trifluoromethoxy group has been associated with increased inhibition of key enzymes involved in metabolic pathways. The compound's structural features suggest potential interactions with enzymes such as cytochrome P450, which is crucial for drug metabolism.
Cytotoxicity Studies
Studies on cytotoxicity have shown that halogenated compounds can induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may possess selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity to normal cells. This selectivity is vital for developing targeted cancer therapies.
Case Studies
- Antibacterial Activity : A comparative study involving several fluorinated compounds found that those with trifluoromethoxy groups exhibited a significant reduction in bacterial growth rates compared to their non-fluorinated counterparts. Specifically, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, with a notable increase in caspase activity, indicating a mechanism of action consistent with programmed cell death.
Q & A
Basic Question: What are the critical physicochemical properties of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene for laboratory handling?
Answer:
The compound’s molecular formula is C₇H₂BrF₄NO₃ , with a molecular weight of 312.0 g/mol (calculated). Key properties include:
Handling Recommendations: Use PPE (gloves, goggles), avoid inhalation, and store in a cool, dark environment. Safety data for analogs suggest hazards include skin/eye irritation (H315, H319) .
Advanced Question: How do substituent electronic effects dictate nitration regioselectivity in this compound’s synthesis?
Answer:
The nitro group (NO₂) is introduced via electrophilic aromatic substitution (EAS). Substituents influence reactivity:
- Trifluoromethoxy (-OCF₃): Strongly electron-withdrawing (meta-directing), deactivating the ring.
- Bromo (-Br): Ortho/para-directing but weakly deactivating.
- Fluoro (-F): Meta-directing and deactivating.
In the target compound, the nitro group occupies position 4, adjacent to bromine (position 1) and trifluoromethoxy (position 2). This suggests nitration occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄), where the electron-deficient ring favors meta/para positions relative to existing substituents. Computational modeling (e.g., DFT) can predict transition states, as seen in studies on analogous trifluoromethoxybenzene derivatives .
Methodological Note: Optimize reaction temperature (0–5°C) to minimize competing pathways and confirm regiochemistry via -NMR or X-ray crystallography .
Basic Question: What spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- -NMR: Critical for identifying trifluoromethoxy (-OCF₃) and fluorine environments. For example, 282 MHz -NMR distinguishes CF₃ signals in CDCl₃ .
- -NMR: Aromatic protons show splitting patterns reflecting adjacent substituents (e.g., Br, F).
- MS (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation pathways.
- X-ray Crystallography: Resolves positional ambiguities, as demonstrated for structurally similar brominated aromatics .
Contradiction Management: Overlapping signals (e.g., meta/para isomers) require 2D NMR (COSY, NOESY) or isotopic labeling .
Advanced Question: How can competing pathways in cross-coupling reactions involving this compound be controlled?
Answer:
The bromine and nitro groups make this compound a candidate for Suzuki or Ullmann couplings. Key challenges:
- Nitro Group Interference: Nitro can act as an oxidizing agent, complicating palladium-catalyzed reactions. Use milder conditions (e.g., low-temperature Pd(OAc)₂ with SPhos ligand) .
- Trifluoromethoxy Stability: Harsh conditions may cleave -OCF₃. Screen solvents (e.g., DMF vs. toluene) and bases (K₂CO₃ vs. Cs₂CO₃) to preserve functionality .
Example Protocol:
React with boronic acid (1.2 eq) in DMF:H₂O (9:1) at 80°C.
Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2 eq).
Monitor via TLC; purify by flash chromatography .
Advanced Question: What computational tools predict the compound’s reactivity in radical fluorination?
Answer:
Radical fluorination (e.g., using Selectfluor®) can modify the aromatic ring. Computational steps:
DFT Calculations: Model reaction pathways (e.g., Fukui indices for radical attack sites) .
Solvent Effects: Simulate polarity (e.g., acetonitrile vs. DCM) using COSMO-RS.
Transition State Analysis: Identify energy barriers for competing fluorination at positions 5 (existing F) vs. 3 .
Validation: Compare predicted -NMR shifts with experimental data .
Basic Question: What are the key synthetic precursors to this compound?
Answer:
Common precursors include:
- 1-Bromo-5-fluoro-2-(trifluoromethoxy)benzene: Nitration introduces the NO₂ group at position 4 .
- 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene: Fluorination via Balz-Schiemann reaction .
Regiochemical Control: Use directing group strategies (e.g., temporary protecting groups) to ensure correct substitution patterns .
Advanced Question: How do steric and electronic effects influence its use in Diels-Alder reactions?
Answer:
The electron-withdrawing -NO₂ and -OCF₃ groups make the compound a dienophile in inverse-electron-demand Diels-Alder reactions.
- Steric Effects: Bromine at position 1 may hinder cycloaddition; use bulky dienes (e.g., 2,3-dimethyl-1,3-butadiene) to mitigate .
- Electronic Effects: High electrophilicity accelerates reactivity. Monitor via -NMR for adduct formation .
Methodology:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
